molecular formula C6H3BrCl2O2S B1273129 4-Bromo-2-chlorobenzenesulfonyl chloride CAS No. 351003-52-6

4-Bromo-2-chlorobenzenesulfonyl chloride

Cat. No.: B1273129
CAS No.: 351003-52-6
M. Wt: 289.96 g/mol
InChI Key: OECYEHWJPRPCOH-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H3BrCl2O2S and its molecular weight is 289.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Screening

4-Bromo-2-chlorobenzenesulfonyl chloride is used in the synthesis of various chemical compounds with potential biological activities. For instance, its derivatives, such as N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, have been synthesized and evaluated for their biological potential, including antimicrobial and enzyme inhibition properties (Aziz‐ur‐Rehman et al., 2014).

Reactivity in Arylation Processes

This compound is also involved in arylation processes. Studies have shown that (poly)halo-substituted benzenesulfonyl chlorides, including this compound, are reactive in Pd-catalysed desulfitative arylation, producing arylated heteroarenes without cleaving C–Br bonds, allowing for further transformations (Skhiri et al., 2015).

Photoreduction and Photosubstitution Research

In photoreduction and photosubstitution research, this compound plays a significant role. It is involved in the HCl-catalyzed photoreduction of 4-bromonitrobenzene, a process accompanied by nucleophilic aromatic photosubstitution involving radical intermediates (Wubbels et al., 1988).

Molecular Structure Studies

The molecular structure of compounds related to this compound, such as 2-chlorobenzenesulfonyl chloride, has been a subject of study. Research involving electron diffraction and quantum-chemical methods has been conducted to understand the structural parameters of these compounds (Petrova et al., 2008).

Antibacterial and Antifungal Activities

The derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. Compounds like 5–bromo–2-chloropyrimidin-4-amine derivatives have shown significant antimicrobial activity against various pathogenic strains (Ranganatha et al., 2018).

Synthesis of Biologically Active Compounds

This chemical is used in synthesizing biologically active compounds. Studies have explored the synthesis of promising antibacterial and antifungal agents using this compound derivatives, demonstrating their potential in the development of new therapeutic agents (Abbasi et al., 2020).

Safety and Hazards

4-Bromo-2-chlorobenzenesulfonyl chloride is classified as a skin corrosive and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust and to use personal protective equipment when handling it . In case of ingestion or inhalation, immediate medical attention is required .

Properties

IUPAC Name

4-bromo-2-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECYEHWJPRPCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370491
Record name 4-Bromo-2-chlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-52-6
Record name 4-Bromo-2-chlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chlorobenzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred solution of 4-bromo-2-chloroaniline (3.99 g) in acetic acid (90 ml) at 15° C. is treated with concentrated hydrochloric acid (22 ml), followed by a solution of sodium nitrite (1.29 g) in water (4.5 ml) at 10° C. After 30 min, the mixture is added to a stirred solution of sulfur dioxide (32 g) and copper II chloride (1.3 g) in acetic acid (128 ml) and water (6.4 ml), also at 10° C. After stirring for a further 16 hours, the mixture is diluted with ice-cold water (500 ml) and extracted with ethyl acetate (4×100 ml). The combined extracts are washed successively with water (4×100 ml) and then brine, dried over magnesium sulfate, filtered and evaporated to give crude 2-chloro-4-bromobenzenesulfonyl chloride.
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
128 mL
Type
solvent
Reaction Step Three
Name
Quantity
6.4 mL
Type
solvent
Reaction Step Three
Name
copper
Quantity
1.3 g
Type
catalyst
Reaction Step Three
[Compound]
Name
ice
Quantity
500 mL
Type
solvent
Reaction Step Four

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